Orthogonal Reactivity: Divergent On-Surface Homocoupling Pathways vs. 1-Bromo-2-(bromomethyl)naphthalene
On-surface dehalogenation studies on Au(111) reveal that gem-dibromomethyl groups, as found in the target compound, undergo a fundamentally different reaction pathway compared to mono-bromomethyl groups. While bis(bromomethyl)naphthalene undergoes polymerization to form non-conjugated poly(o-naphthylene vinylidene), the analogous bis(dibromomethyl)naphthalene precursor forms discrete dimers via a naphthocyclobutadiene intermediate [1]. This demonstrates that the gem-dibromide moiety provides a distinct and predictable route to hydrocarbon dimers rather than polymers, a key differentiator for applications requiring discrete molecular architectures [1].
| Evidence Dimension | On-surface dehalogenative homocoupling product distribution |
|---|---|
| Target Compound Data | Formation of discrete dimers via naphthocyclobutadiene intermediate (inferred from 2,3-bis(dibromomethyl)naphthalene behavior) [1]. |
| Comparator Or Baseline | 1-Bromo-2-(bromomethyl)naphthalene (and related bis(bromomethyl)naphthalenes) yield non-conjugated polymers [1]. |
| Quantified Difference | Qualitative product divergence: Dimerization vs. Polymerization. |
| Conditions | On-surface synthesis on Au(111) under ultra-high vacuum (UHV) conditions [1]. |
Why This Matters
This divergent reactivity allows the target compound to be used as a precursor for discrete molecular dimers, whereas analogs with fewer bromines lead to uncontrolled polymerization.
- [1] Tang, Y., Ejlli, B., Niu, K., Li, X., Hao, Z., Xu, C., Zhang, H., Rominger, F., Freudenberg, J., Bunz, U. H. F., & Chi, L. (2022). On‐Surface Debromination of 2,3‐Bis(dibromomethyl)‐ and 2,3‐Bis(bromomethyl)naphthalene: Dimerization or Polymerization? Angewandte Chemie International Edition, 61(30), e202204123. https://doi.org/10.1002/anie.202204123 View Source
